4-Oxo-2-nonenal
Overview
Description
Synthesis Analysis
ONE is produced via lipid peroxidation, with specific pathways involving the decomposition of hydroperoxy fatty acids in the presence of transition metals like iron (Fe(II)). The breakdown of 13-[S-(Z,E)]-9, 11-hydroperoxyoctadecadienoic acid, for instance, results in the formation of ONE among other aldehydes. Synthetic approaches for ONE include the Wittig and Horner-Wardsworth-Emmons reactions, offering a controlled method to generate this compound for research purposes (Kurangi et al., 2006).
Molecular Structure Analysis
ONE is characterized by its alpha,beta-unsaturated aldehyde structure, which is crucial for its reactivity. The compound has been shown to undergo various chemical transformations, including Michael addition and Schiff base formation, leading to the generation of complex products such as pyrrolo[2,1-b][1,3]oxazines when reacting with specific amino groups in proteins.
Chemical Reactions and Properties
ONE exhibits a broad range of reactivities, including adduct formation with lysine residues in proteins, oxidative decarboxylation of amino acids, and cross-linking of nucleophiles. Its reactions can lead to significant modifications of biological molecules, affecting their structure and function. For example, ONE mediates the formation of Schiff base intermediates, leading to advanced glycation end products that have been implicated in various diseases (Lee et al., 2008).
Physical Properties Analysis
The physical properties of ONE, including its solubility, boiling point, and reactivity, are influenced by its molecular structure. The compound's highly reactive aldehyde group makes it soluble in organic solvents and capable of participating in a wide range of chemical reactions, contributing to its role in cellular damage and pathophysiology.
Chemical Properties Analysis
ONE's chemical properties, particularly its reactivity towards nucleophiles, underscore its potential for inducing cellular damage. It reacts with proteins, DNA, and other macromolecules, leading to modifications that can disrupt normal cellular functions. The formation of ONE-protein adducts, for example, can alter enzymatic activities, signal transduction pathways, and gene expression, highlighting the compound's significant biological impact (Amarnath et al., 2015).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .
Methods of Application or Experimental Procedures
The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .
Results or Outcomes
The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .
Application in Chemoproteomics
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins .
Methods of Application or Experimental Procedures
The study used a quantitative chemoproteomic analysis of protein adduction by ONE in cells, in which the cellular target profile of ONE is mimicked by its alkynyl surrogate .
Results or Outcomes
The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine. ONE-derived adducts co-localize and exhibit crosstalk with many histone marks and redox sensitive sites. All four types of modifications derived from ONE can be reversed site-specifically in cells .
Application in Biomedical Research
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .
Methods of Application or Experimental Procedures
The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .
Results or Outcomes
The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .
Application in Food Science
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (4-ONE) is a highly reactive and cytotoxic oxidation byproduct. In this study, the impact of 4-ONE induced protein degradation on fresh and gastric digested bovine skeletal muscle protein was investigated .
Methods of Application or Experimental Procedures
The study investigated the natural formation of 4-ONE in fresh muscle protein and its effects on the protein after gastric digestion .
Results or Outcomes
The results showed that 4-ONE naturally forms in fresh muscle protein .
Application in Cellular Pathology
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (ONE) and agitation can induce aggregation of α-Synuclein and phosphorylated α-Synuclein, which are associated with the pathogenesis of Parkinson’s disease and other synucleinopathies .
Methods of Application or Experimental Procedures
The study characterized ONE-induced wild-type (WT) α-syn aggregates (OW), ONE-induced phosphorylated α-syn (p-α-syn) aggregates (OP), agitation-induced α-syn preformed fibrils (PFF), and agitation-induced p-α-syn preformed fibrils (pPFF). The characteristics of these aggregates were studied using Thioflavin T (ThT) dying, Transmission electron microscopy, and proteinase K treatment .
Results or Outcomes
The study found that OW and OP had fewer fibrils than the PFF and pPFF. Aggregation of p-α-syn was significantly faster than WT α-syn. Furthermore, OW and OP were more sodium dodecyl sulfate-stable and proteinase K-resistant, suggesting greater stability and compactness, while aggregates of PFF and pPFF were more sensitive to proteinase K treatment .
Application in Lipid Peroxidation
Specific Scientific Field
Summary of the Application
4-Oxo-2-nonenal (4-ONE) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking .
Methods of Application or Experimental Procedures
The study investigated the effects of 4-ONE on proteins and its role in lipid peroxidation .
Results or Outcomes
The study found that 4-ONE exhibits various biological activities such as cytotoxicity, growth inhibiting activity, genotoxicity, and chemotactic activity and has been widely used as a marker of lipid peroxidation .
Safety And Hazards
properties
IUPAC Name |
(E)-4-oxonon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032845 | |
Record name | 4-Oxo-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-nonenal | |
CAS RN |
103560-62-9 | |
Record name | 4-Oxo-2-(E)-nonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.